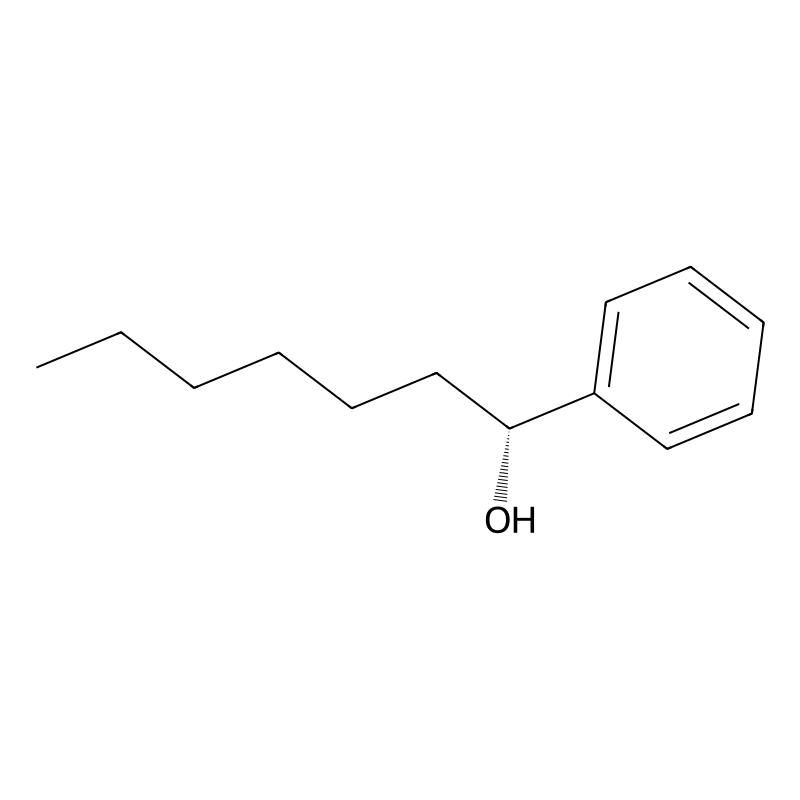

(R)-1-Phenyl-1-heptanol, ee 91%

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

As a Chiral Ligand or Auxiliary

Due to its chirality, (R)-1-Phenyl-1-heptanol can be employed as a ligand or auxiliary in asymmetric synthesis reactions. These reactions produce enantioenriched products, crucial for developing pharmaceuticals and other chiral drugs. The hydroxyl group and the phenyl ring can interact with metal centers in catalysts, influencing the reaction pathway and promoting the formation of one enantiomer over the other [1].

Source

[1] Stereoselective Hydrocyanation of Aryl Aldehydes Catalyzed by Zn(II)-BINAPOL Complexes and (R)-1-Phenylethanol as Chiral Auxiliary -

As a Building Block for Synthesis

The presence of both a hydroxyl group and a phenyl ring makes (R)-1-Phenyl-1-heptanol a valuable building block for organic synthesis. Researchers can utilize it as a starting material for the preparation of more complex molecules with desired properties. For example, it can be converted into esters, ethers, or amines, which can then be further elaborated into functional materials or drug candidates [2].

Source

[2] Organic Reactions, Volume 69 (reference to the specific use of (R)-1-Phenyl-1-heptanol as a building block might require further literature search)

As a Chiral Solvating Agent

(R)-1-Phenyl-1-heptanol can potentially act as a chiral solvating agent. Solvents play a crucial role in influencing reaction rates and selectivities. By using a chiral solvent, researchers can potentially achieve enantioselectivity in reactions that wouldn't be selective in achiral solvents [3].

Source

(R)-1-Phenyl-1-heptanol is a chiral alcohol with the chemical formula and a molecular weight of approximately 196.3 g/mol. This compound is characterized by a phenyl group attached to a heptanol chain, making it an important intermediate in organic synthesis. The enantiomeric excess of this compound is reported to be 91%, indicating a significant predominance of one enantiomer over the other, which is crucial for applications in pharmaceuticals and fine chemicals.

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions. For instance, oxidation with strong oxidizing agents can yield acetophenone.

- Esterification: Reacting with carboxylic acids can produce esters, which are valuable in fragrance and flavor industries.

- Dehydration: Under acidic conditions, (R)-1-phenyl-1-heptanol can undergo dehydration to form alkenes.

(R)-1-Phenyl-1-heptanol exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown antifungal properties against various pathogens. Additionally, its enantiomers can exhibit different biological effects, making the (R)-form particularly interesting for medicinal chemistry due to its specific interactions with biological targets.

Several methods exist for synthesizing (R)-1-phenyl-1-heptanol:

- Kinetic Resolution: This method utilizes enzymes such as lipases to selectively convert one enantiomer of racemic 1-phenylethanol into its corresponding ester, thereby enriching the desired enantiomer.

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents allows for the direct synthesis of (R)-1-phenyl-1-heptanol from simple precursors.

- Cascade Reactions: Recent studies have explored cascade reactions that combine multiple steps into one process, enhancing efficiency and yield .

(R)-1-Phenyl-1-heptanol has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those requiring specific stereochemistry.

- Fragrance Industry: The compound is used in perfumery due to its pleasant aroma.

- Chemical Manufacturing: It acts as a building block for synthesizing other complex organic compounds.

Research into the interactions of (R)-1-phenyl-1-heptanol with biological systems has revealed its potential as a modulator of enzyme activity and its role in metabolic pathways. Studies have shown that it can influence the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Furthermore, its interaction with receptors involved in neurotransmission suggests possible applications in neuropharmacology.

Several compounds share structural similarities with (R)-1-phenyl-1-heptanol. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1-Heptanol | Straight-chain alcohol | Lacks phenyl group; simpler structure |

| 2-Phenyl-2-propanol | Chiral alcohol | Different stereochemistry; more branched |

| 3-Phenyl-1-butanol | Chiral alcohol | Shorter carbon chain; different physical properties |

| (S)-1-Phenylethanol | Chiral alcohol | Enantiomer of 1-phenylethanol; different biological activity |

(R)-1-Phenyl-1-heptanol's unique combination of a phenyl group and a longer carbon chain distinguishes it from these similar compounds, leading to specific applications in pharmaceuticals and fragrances that require precise stereochemical configurations.